molecular formula C14H19BrN4O3S B11186081 4-bromo-N-[5-(tetrahydrofuran-2-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide

4-bromo-N-[5-(tetrahydrofuran-2-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide

Cat. No.: B11186081
M. Wt: 403.30 g/mol
InChI Key: TYHZCDKHHFUGBN-UHFFFAOYSA-N
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Description

4-bromo-N-[5-(tetrahydrofuran-2-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a bromine atom, a tetrahydrofuran ring, and a triazine ring, making it a versatile molecule for research and industrial purposes.

Properties

Molecular Formula

C14H19BrN4O3S

Molecular Weight

403.30 g/mol

IUPAC Name

4-bromo-N-[3-(oxolan-2-ylmethyl)-2,4-dihydro-1H-1,3,5-triazin-6-yl]benzenesulfonamide

InChI

InChI=1S/C14H19BrN4O3S/c15-11-3-5-13(6-4-11)23(20,21)18-14-16-9-19(10-17-14)8-12-2-1-7-22-12/h3-6,12H,1-2,7-10H2,(H2,16,17,18)

InChI Key

TYHZCDKHHFUGBN-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)CN2CNC(=NC2)NS(=O)(=O)C3=CC=C(C=C3)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-[5-(tetrahydrofuran-2-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide typically involves multiple steps, starting with the preparation of intermediate compoundsThe reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-[5-(tetrahydrofuran-2-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

4-bromo-N-[5-(tetrahydrofuran-2-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-bromo-N-[5-(tetrahydrofuran-2-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-3-fluoro-N-(tetrahydrofuran-2-ylmethyl)benzenesulfonamide
  • 4-bromo-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide
  • 2-bromobenzamide

Uniqueness

Compared to similar compounds, 4-bromo-N-[5-(tetrahydrofuran-2-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .

Biological Activity

The compound 4-bromo-N-[5-(tetrahydrofuran-2-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide is a novel chemical entity that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a triazinyl core linked to a benzenesulfonamide moiety and a tetrahydrofuran substituent. Its structure can be represented as follows:

CxHyBrNzOaSb\text{C}_x\text{H}_y\text{BrN}_z\text{O}_a\text{S}_b

Where xx, yy, zz, aa, and bb represent the number of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms respectively. The presence of bromine enhances its reactivity and potential biological interactions.

Anticancer Properties

Recent studies have highlighted the anticancer potential of triazine derivatives. For instance, derivatives similar to the compound have shown significant cytotoxicity against various cancer cell lines including A549 (lung cancer) and MCF-7 (breast cancer). The following table summarizes the IC50 values for related triazine compounds:

CompoundCell LineIC50 (µM)
Compound AA5490.20
Compound BMCF-71.25
Compound CHeLa1.03

These values indicate a promising therapeutic index for triazine derivatives in cancer treatment .

The proposed mechanism of action involves the inhibition of key signaling pathways such as PI3K/mTOR. This inhibition leads to reduced cell proliferation and increased apoptosis in cancer cells . Additionally, the compound may interact with human serum albumin (HSA), influencing its pharmacokinetic profile through static fluorescence quenching mechanisms .

Pharmacokinetics

Pharmacokinetic studies have indicated that the compound exhibits moderate to strong binding affinity to HSA. This interaction is crucial as it affects the drug's distribution and availability in biological systems. The predicted drug-like properties suggest low mutagenicity but potential hepatotoxicity .

Case Studies

  • Case Study 1: Cytotoxicity Assessment
    • In vitro studies demonstrated that the compound exhibited significant cytotoxic effects against various cancer cell lines with IC50 values comparable to established chemotherapeutic agents.
  • Case Study 2: Protein Interaction Studies
    • Multi-spectroscopic techniques were employed to study the interaction between the compound and HSA. The results indicated spontaneous hydrophobic interactions and hydrogen bonding as key factors in their binding dynamics .

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